3-{[2-(2-methylphenyl)hydrazin-1-ylidene]methyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(2-methylphenyl)hydrazin-1-ylidene]methyl}pyridine is a chemical compound with the molecular formula C13H13N3 and a molecular weight of 211.2624 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydrazinylidene group and a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-{[2-(2-methylphenyl)hydrazin-1-ylidene]methyl}pyridine typically involves the reaction of 2-(2-methylphenyl)hydrazine with pyridine-3-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-{[2-(2-methylphenyl)hydrazin-1-ylidene]methyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrazinylidene group is replaced by other functional groups under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-{[2-(2-methylphenyl)hydrazin-1-ylidene]methyl}pyridine is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[2-(2-methylphenyl)hydrazin-1-ylidene]methyl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-{[2-(2-methylphenyl)hydrazin-1-ylidene]methyl}pyridine can be compared with other similar compounds, such as:
2-(2-methylphenyl)hydrazine: A precursor in the synthesis of the compound.
Pyridine-3-carbaldehyde: Another precursor used in the synthesis.
Other hydrazinylidene-substituted pyridines: Compounds with similar structures but different substituents, which may exhibit different chemical and biological properties.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[2-(2-methylphenyl)hydrazin-1-ylidene]methyl}pyridine' involves the reaction of 2-methylbenzaldehyde with hydrazine hydrate to form 2-(2-methylphenyl)hydrazine. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product.", "Starting Materials": ["2-methylbenzaldehyde", "hydrazine hydrate", "pyridine-3-carboxaldehyde"], "Reaction": ["Step 1: React 2-methylbenzaldehyde with hydrazine hydrate in ethanol to form 2-(2-methylphenyl)hydrazine.", "Step 2: React 2-(2-methylphenyl)hydrazine with pyridine-3-carboxaldehyde in ethanol to form the final product, 3-{[2-(2-methylphenyl)hydrazin-1-ylidene]methyl}pyridine."] } | |
CAS-Nummer |
363605-78-1 |
Molekularformel |
C13H13N3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C13H13N3/c1-11-5-2-3-7-13(11)16-15-10-12-6-4-8-14-9-12/h2-10,16H,1H3/b15-10+ |
InChI-Schlüssel |
GDMKOCOXYTXOAP-XNTDXEJSSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N/N=C/C2=CN=CC=C2 |
Kanonische SMILES |
CC1=CC=CC=C1NN=CC2=CN=CC=C2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.